

VUF-5574: An In-Depth In Vitro Characterization for Drug Discovery Professionals

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Compound of Interest

Compound Name: VUF-5574

Cat. No.: B1684069

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An extensive review of the in vitro pharmacological profile of **VUF-5574**, a potent and selective antagonist of the adenosine A3 receptor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinity, functional activity, and the underlying experimental methodologies.

VUF-5574 has emerged as a critical tool in the study of adenosine A3 receptor (A3R) signaling and holds potential as a therapeutic agent. Its high affinity and selectivity for the human A3R make it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor. This document synthesizes the available in vitro data on **VUF-5574**, presenting it in a clear and actionable format for laboratory use.

Quantitative Analysis of VUF-5574 Activity

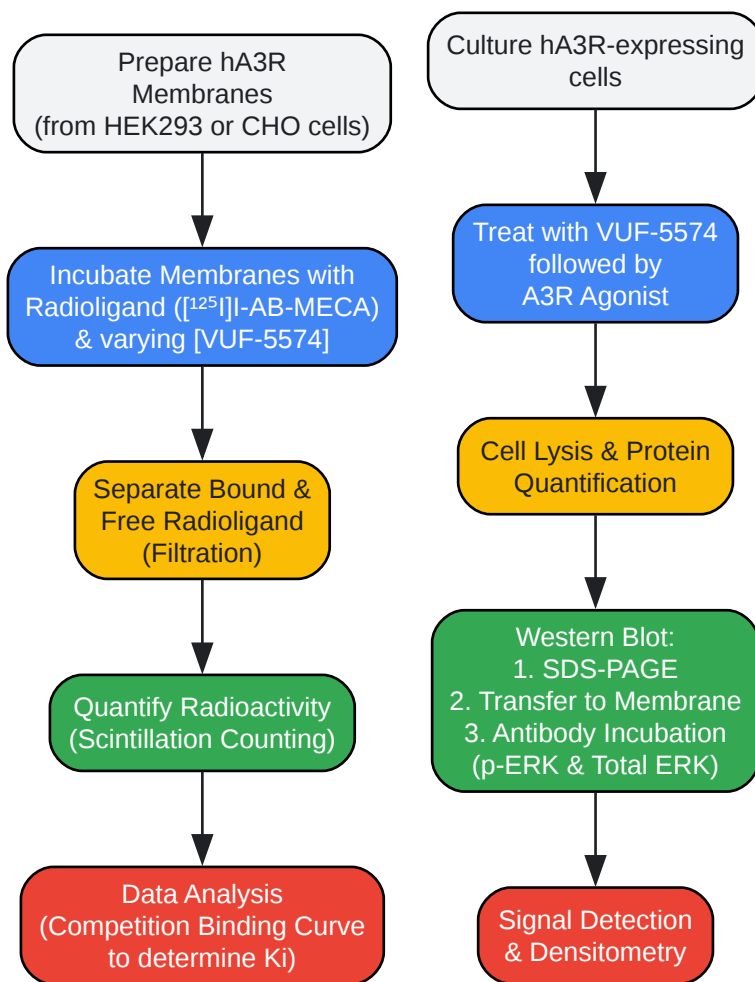
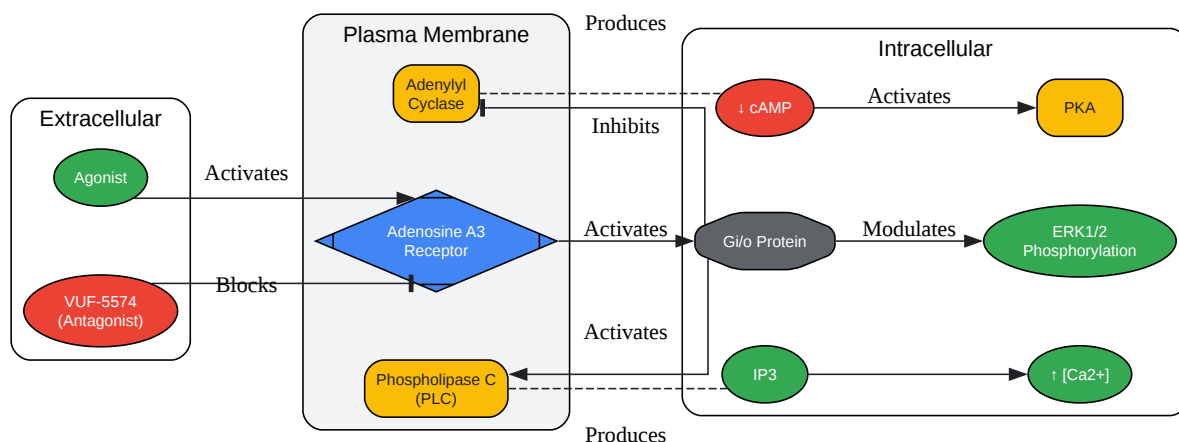
The in vitro activity of **VUF-5574** has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and potency.

Parameter	Value	Receptor	Species	Assay Type	Reference
Ki (Binding Affinity)	4.03 nM	Adenosine A3 Receptor	Human	Radioligand Binding Assay	[1] [2] [3]

Selectivity Profile	Receptor	Fold Selectivity vs. A3R	Reference
VUF-5574	Adenosine A1 Receptor	>2500	[2] [3]
Adenosine A2A Receptor	>2500	[2] [3]	

Core Signaling Pathway of the Adenosine A3 Receptor

VUF-5574 exerts its effects by antagonizing the adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3R primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, A3R activation can modulate the activity of other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).



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